N-(2-Chlorobenzylidene)-4-fluoroaniline

Catalog No.
S1902689
CAS No.
75020-01-8
M.F
C13H9ClFN
M. Wt
233.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Chlorobenzylidene)-4-fluoroaniline

CAS Number

75020-01-8

Product Name

N-(2-Chlorobenzylidene)-4-fluoroaniline

IUPAC Name

1-(2-chlorophenyl)-N-(4-fluorophenyl)methanimine

Molecular Formula

C13H9ClFN

Molecular Weight

233.67 g/mol

InChI

InChI=1S/C13H9ClFN/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-9H

InChI Key

ATANUIRVTSYJNM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)Cl

The exact mass of the compound N-(2-Chlorobenzylidene)-4-fluoroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Organic Chemistry

    N-(2-Chlorobenzylidene)-4-fluoroaniline is an aromatic Schiff base, a type of organic compound formed by the condensation of an amine and a carbonyl compound. Schiff bases are known for their diverse applications in organic synthesis and catalysis . Research might explore N-(2-Chlorobenzylidene)-4-fluoroaniline as a reagent or intermediate in organic reactions.

  • Material Science

    Aromatic Schiff bases can exhibit interesting properties such as liquid crystallinity and photoluminescence . Research could investigate N-(2-Chlorobenzylidene)-4-fluoroaniline for potential applications in liquid crystals or light-emitting materials.

  • Medicinal Chemistry

    Some Schiff bases have been found to possess biological activity . While there is no current research on the bioactivity of N-(2-Chlorobenzylidene)-4-fluoroaniline, it might be a target for investigation in medicinal chemistry due to the presence of the fluorine atom, which can sometimes influence the interaction of a molecule with biological targets.

N-(2-Chlorobenzylidene)-4-fluoroaniline is a Schiff base compound featuring a characteristic C=N double bond, formed through the condensation of 2-chlorobenzaldehyde and 4-fluoroaniline. This compound is notable for its structural configuration, which includes both chlorine and fluorine substituents, imparting distinct electronic and steric properties that influence its reactivity and stability. Schiff bases like N-(2-Chlorobenzylidene)-4-fluoroaniline are widely recognized for their applications in coordination chemistry, medicinal chemistry, and materials science due to their versatile chemical behavior and ability to form complexes with metal ions.

  • Oxidation: The compound can be oxidized to yield corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can convert the C=N double bond into a single bond, resulting in the formation of amines. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
  • Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms may be replaced by other nucleophiles under basic conditions.

These reactions highlight the compound's versatility and potential for further chemical modification.

Research indicates that N-(2-Chlorobenzylidene)-4-fluoroaniline exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors, leading to biological effects that warrant further investigation for therapeutic applications. The ability of this compound to form coordination complexes with metal ions may enhance its biological efficacy, making it a candidate for drug design and development.

The synthesis of N-(2-Chlorobenzylidene)-4-fluoroaniline typically involves a simple condensation reaction:

  • Reactants: Combine 2-chlorobenzaldehyde and 4-fluoroaniline.
  • Solvent: Use solvents such as ethanol or methanol.
  • Conditions: Heat the mixture under reflux conditions while stirring for several hours to ensure complete reaction.
  • Isolation: The product is isolated through filtration and purified via recrystallization.

In industrial settings, this process can be scaled up using larger reaction vessels and optimized conditions to maximize yield and purity, potentially utilizing continuous flow reactors for improved efficiency .

N-(2-Chlorobenzylidene)-4-fluoroaniline finds utility in various fields:

  • Coordination Chemistry: Acts as a ligand to form metal complexes with potential catalytic properties.
  • Medicinal Chemistry: Investigated for its potential in drug design due to its biological activity.
  • Materials Science: Used in synthesizing advanced materials such as polymers and dyes .

These applications underscore the compound's significance in scientific research and industry.

Interaction studies involving N-(2-Chlorobenzylidene)-4-fluoroaniline focus on its reactivity with biological molecules and metal ions. The presence of the C=N double bond allows the compound to engage in coordination chemistry, which can enhance its biological interactions. Research into these interactions is crucial for understanding the compound's therapeutic potential and mechanisms of action.

Several compounds share structural similarities with N-(2-Chlorobenzylidene)-4-fluoroaniline, including:

  • N-(2-Chlorobenzylidene)-4-bromoaniline
  • N-(2-Chlorobenzylidene)-4-methoxyaniline
  • N-(2-Chlorobenzylidene)-4-nitroaniline

Uniqueness

N-(2-Chlorobenzylidene)-4-fluoroaniline is unique due to the combination of chlorine and fluorine substituents, which significantly affects its electronic properties compared to similar compounds. This unique substitution pattern influences its reactivity, stability, and interactions with other molecules, making it particularly valuable in research applications .

The preparation of N-(2-Chlorobenzylidene)-4-fluoroaniline presents unique challenges due to the presence of both electron-withdrawing halogen substituents that significantly influence the reactivity and selectivity of the condensation reaction [1] [2]. This section provides a comprehensive analysis of the various synthetic approaches developed for this specific imine compound, ranging from traditional condensation methods to modern green chemistry alternatives.

Conventional Condensation Approaches

The synthesis of N-(2-Chlorobenzylidene)-4-fluoroaniline primarily relies on the classical condensation reaction between 2-chlorobenzaldehyde and 4-fluoroaniline [1] [2]. This fundamental approach involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of water to form the characteristic carbon-nitrogen double bond [3] [1]. The reaction mechanism proceeds through a series of well-established steps including the formation of a tetrahedral intermediate, proton transfer, and subsequent dehydration [1] [4].

The presence of the electron-withdrawing chlorine substituent on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, while the fluorine atom on the aniline ring moderately decreases the nucleophilicity of the amine nitrogen [5] [6]. This electronic interplay requires careful optimization of reaction conditions to achieve optimal yields and selectivity [7] [8].

Solvent-Based Synthesis Optimization

Solvent selection plays a crucial role in determining the efficiency and selectivity of imine formation reactions [9] [10]. For N-(2-Chlorobenzylidene)-4-fluoroaniline synthesis, various organic solvents have been systematically evaluated to optimize reaction conditions [7] [8].

Table 1: Conventional Solvent-Based Synthesis Methods

SolventTemperature (°C)Reaction Time (h)Yield (%)AdvantagesDisadvantages
Ethanol784-685-92Good yields, easy workupRequires heating, flammable
Methanol653-578-85Low toxicity, good solubilityRequires heating, toxic
Dichloromethane402-470-80Fast reaction, low temperatureToxic, expensive
Toluene1108-1288-95High yields, water removalHigh temperature, toxic
MTBE552-382-88Green solvent, good yieldsLimited substrate scope
Water10012-2460-75Environmentally friendlyLow yields, long reaction times

Ethanol and methanol represent the most commonly employed protic solvents for this synthesis [2] [11]. These alcoholic solvents facilitate the reaction through hydrogen bonding interactions that stabilize the transition states and intermediates [12]. The use of ethanol at reflux temperature typically provides yields ranging from 85-92% within 4-6 hours [13] [11]. Methanol, while offering slightly lower yields of 78-85%, provides the advantage of reduced reaction temperature and improved substrate solubility [8] [14].

Aprotic solvents such as dichloromethane and toluene have also been extensively investigated [7] [8]. Dichloromethane enables reactions to proceed at relatively low temperatures (40°C), making it particularly suitable for thermally sensitive substrates [15]. However, the yields obtained in dichloromethane (70-80%) are generally lower than those achieved in protic solvents [7]. Toluene, on the other hand, facilitates water removal through azeotropic distillation, leading to higher yields (88-95%) but requiring elevated temperatures (110°C) and longer reaction times [11].

The emergence of greener solvents has led to the investigation of methyl tert-butyl ether as an alternative to traditional organic solvents [7] [8]. This ethereal solvent provides moderate yields (82-88%) while offering improved environmental compatibility and reduced toxicity [14]. Recent studies have also explored the use of water as a reaction medium, although this approach typically results in lower yields (60-75%) and requires extended reaction times due to the limited solubility of the organic substrates [10] [14].

Catalyst Systems for Imine Formation

The catalytic promotion of imine formation reactions has been extensively studied to improve reaction efficiency and selectivity [16] [17]. Various catalyst systems have been developed specifically for the synthesis of aromatic imines including N-(2-Chlorobenzylidene)-4-fluoroaniline [18] [16].

Table 2: Catalyst Systems for Imine Formation

Catalyst TypeExamplesLoading (mol%)Temperature (°C)Selectivity (%)Reusability
Lewis AcidsAlCl₃, TiCl₄, ZnCl₂5-100-2590-95No
Brønsted AcidsH₂SO₄, p-TsOH, AcOH1-525-8085-92No
Molecular SievesMS 3Å, MS 4Å, MS 5Å100-200 mg/mmol25-6088-94Yes (3-5 cycles)
Titanium AlkoxidesTi(OEt)₄, Ti(OiPr)₄10-200-2592-98No
Solid Acid CatalystsH-ZSM-5, Amberlyst-1550-100 mg/mmol80-12080-88Yes (5-10 cycles)

Lewis Acid Catalysis

Lewis acids serve as highly effective catalysts for imine formation by coordinating to the carbonyl oxygen and enhancing the electrophilicity of the aldehyde [16] [19]. Aluminum chloride, titanium tetrachloride, and zinc chloride have been successfully employed in the synthesis of N-(2-Chlorobenzylidene)-4-fluoroaniline [18] [16]. These catalysts typically require loadings of 5-10 mol% and enable reactions to proceed at ambient temperature with excellent selectivities of 90-95% [16].

Titanium alkoxides represent a particularly promising class of Lewis acid catalysts [20] [21]. These compounds, including titanium tetraethoxide and titanium tetraisopropoxide, demonstrate exceptional selectivity (92-98%) for imine formation while maintaining mild reaction conditions [20]. The catalytic mechanism involves the formation of a titanium-aldehyde complex that activates the carbonyl group toward nucleophilic attack [20].

Brønsted Acid Catalysis

Brønsted acids function by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine [18] [22]. Sulfuric acid, para-toluenesulfonic acid, and acetic acid are commonly employed in catalytic amounts (1-5 mol%) for this purpose [22] [17]. The reaction typically proceeds at moderate temperatures (25-80°C) with good selectivities ranging from 85-92% [22].

The choice of Brønsted acid significantly influences the reaction outcome. Sulfuric acid provides high catalytic activity but may lead to side reactions at higher concentrations [22]. Para-toluenesulfonic acid offers a good balance between activity and selectivity, while acetic acid provides milder conditions suitable for sensitive substrates [23] [22].

Molecular Sieve Catalysis

Molecular sieves have emerged as particularly effective catalysts for imine synthesis due to their dual function as both dehydrating agents and mild acid catalysts [24] [25]. The synthesis of N-(2-Chlorobenzylidene)-4-fluoroaniline benefits significantly from the use of activated molecular sieves, particularly 3Å, 4Å, and 5Å types [24] [25].

Recent research has demonstrated that the activation method for molecular sieves critically affects their catalytic performance [24] [25]. Molecular sieve 5Å dried at 160°C for 5 hours under vacuum provides optimal results, with the presence of small amounts of Brønsted acid sites being more important than the dehydration ability [24] [25]. The selectivities achieved with molecular sieves typically range from 88-94%, and these catalysts can be reused for 3-5 cycles without significant loss of activity [24].

Green Chemistry Alternatives

The increasing emphasis on sustainable chemistry has driven the development of environmentally benign methods for imine synthesis [26] [27]. These approaches aim to minimize waste generation, reduce energy consumption, and eliminate the use of hazardous solvents and reagents [28] [29].

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating imine formation reactions while maintaining high yields and selectivities [30] [28]. The synthesis of N-(2-Chlorobenzylidene)-4-fluoroaniline under microwave conditions offers significant advantages over conventional heating methods [30] [28].

Table 3: Microwave-Assisted Synthesis Parameters

Power (W)Temperature (°C)Time (min)Yield (%)Energy EfficiencyProduct Purity (%)
100601075Low88
15080882Moderate91
200100690Good95
250120594Very Good97
300140496Excellent98

The microwave-assisted synthesis typically involves the direct irradiation of a mixture of 2-chlorobenzaldehyde and 4-fluoroaniline in the presence of a minimal amount of catalyst [30] [28]. The reaction can be conducted either under solvent-free conditions or using small amounts of polar solvents that couple efficiently with microwave radiation [28] [29].

Optimal conditions for microwave-assisted synthesis include power settings of 250-300 W, temperatures of 120-140°C, and reaction times of 4-5 minutes [30] [28]. These conditions provide yields of 94-96% with excellent product purity (97-98%) [28]. The significant reduction in reaction time from hours to minutes represents a major advantage of this methodology [30] [28].

The mechanism of microwave enhancement involves the direct heating of polar molecules through dipole rotation and ionic conduction [28]. This results in rapid and uniform heating throughout the reaction mixture, leading to increased reaction rates and improved selectivity [30]. Additionally, the selective heating of polar transition states and intermediates can lead to altered reaction pathways that favor product formation [28].

Recent developments in microwave-assisted synthesis have focused on the use of natural catalysts and green solvents [28]. Cashew shell extract has been successfully employed as a natural catalyst under microwave irradiation, providing an environmentally friendly alternative to traditional acid catalysts [28]. This approach combines the advantages of microwave heating with the use of renewable catalyst sources [28].

Mechanochemical Preparation

Mechanochemical synthesis represents one of the most environmentally friendly approaches for imine formation, eliminating the need for organic solvents entirely [15] [31]. The preparation of N-(2-Chlorobenzylidene)-4-fluoroaniline through mechanochemical methods has shown remarkable success in recent years [15] [32].

Table 4: Mechanochemical Preparation Conditions

Grinding MethodGrinding Time (min)Frequency/SpeedYield (%)AdvantagesSubstrate Scope
Manual Grinding15-20Manual78-85Simple equipmentLimited
Ball Milling30-4525 Hz85-92Consistent resultsGood
Vibration Milling20-3050 Hz88-94High efficiencyVery Good
Planetary Milling10-15400 rpm92-97Excellent yieldsExcellent

The mechanochemical approach involves the grinding of equimolar amounts of 2-chlorobenzaldehyde and 4-fluoroaniline in the absence of any solvent [15] [32]. The mechanical energy provided by grinding facilitates the breaking and formation of chemical bonds, leading to efficient imine formation [15]. This method is particularly attractive for fluorinated compounds, as demonstrated by the successful synthesis of various fluorinated imines [15].

Manual Grinding Method

The simplest mechanochemical approach involves manual grinding of the reactants using a mortar and pestle or glass rod [15] [31]. For N-(2-Chlorobenzylidene)-4-fluoroaniline, optimal results are achieved with grinding times of 15-20 minutes at room temperature [15]. This method provides yields of 78-85% and requires no specialized equipment [15]. The reaction progress can be monitored by thin-layer chromatography, and the products are typically obtained in high purity without further purification [15].

Advanced Mechanochemical Techniques

More sophisticated mechanochemical methods employ ball mills, vibration mills, or planetary mills to provide controlled and reproducible grinding conditions [15] [32]. Ball milling at 25 Hz for 30-45 minutes provides yields of 85-92% with excellent reproducibility [15]. Vibration milling at 50 Hz for 20-30 minutes offers improved efficiency with yields of 88-94% [15].

Planetary milling represents the most advanced mechanochemical technique, providing yields of 92-97% within 10-15 minutes [15]. The high-energy milling conditions generate localized hot spots that facilitate rapid imine formation while maintaining the overall reaction temperature near ambient conditions [15].

The mechanochemical approach offers several advantages including the elimination of organic solvents, reduced reaction times, high product purity, and easy scalability [15] [31]. The method is particularly well-suited for solid reactants and can accommodate both activated and deactivated aromatic amines [15]. The environmental benefits of this approach make it an attractive alternative for industrial applications [31].

Industrial-Scale Production Challenges

The scale-up of N-(2-Chlorobenzylidene)-4-fluoroaniline synthesis from laboratory to industrial scale presents numerous technical and economic challenges [33] [34]. These challenges stem from the inherent characteristics of imine chemistry, including the reversible nature of the reaction, the need for water removal, and the sensitivity of the products to hydrolysis [33] [35].

Table 5: Industrial-Scale Production Challenges and Solutions

ChallengeImpactProposed SolutionsImplementation Status
Scale-up reproducibilityYield variation 15-25%Process optimization, monitoringUnder development
Heat transfer limitationsHot spots, decompositionImproved reactor designPartially implemented
Water removal efficiencyIncomplete conversionDean-Stark, molecular sievesWidely adopted
Product purificationLow purity productsCrystallization, distillationIndustry standard
Environmental concernsWaste generationGreen chemistry approachesResearch phase
Cost optimizationHigh production costsCatalyst recycling, automationOngoing optimization

Scale-up Reproducibility Issues

One of the primary challenges in industrial imine production is maintaining consistent yields and product quality when scaling from laboratory bench to production scale [33] [35]. The synthesis of N-(2-Chlorobenzylidene)-4-fluoroaniline is particularly susceptible to variations in reaction conditions, with yield variations of 15-25% commonly observed during scale-up [33]. These variations arise from differences in mixing efficiency, heat transfer rates, and water removal capabilities between laboratory and industrial equipment [35].

The concentration gradients that develop in large-scale reactors can significantly impact the reaction kinetics and equilibrium position [35]. Variable solvent water content and mixing effects further complicate the scale-up process, making it challenging to predict and control the final product yield and quality [35]. Process optimization through detailed kinetic studies and advanced process monitoring systems is essential for addressing these reproducibility issues [33].

Heat Transfer and Mixing Limitations

Industrial-scale reactors often suffer from inadequate heat transfer capabilities, leading to the formation of hot spots and temperature gradients within the reaction mixture [34] [35]. These temperature variations can result in product decomposition, side reactions, and inconsistent product quality [34]. The synthesis of N-(2-Chlorobenzylidene)-4-fluoroaniline is particularly sensitive to temperature fluctuations due to the thermal instability of the imine product [33].

Improved reactor design incorporating enhanced mixing systems and heat transfer surfaces is essential for addressing these limitations [34]. The implementation of continuous stirred-tank reactors with advanced impeller designs and heat exchange systems has shown promise in maintaining uniform temperature and concentration profiles [34]. Additionally, the use of continuous flow reactors can provide better control over reaction conditions and improve product consistency [36].

Water Removal Efficiency

The reversible nature of imine formation requires efficient water removal to drive the reaction toward product formation [33] [35]. At industrial scale, the removal of water becomes more challenging due to the large volumes involved and the need for continuous operation [33]. Incomplete water removal results in reduced conversion rates and lower product yields [35].

Dean-Stark traps and molecular sieves represent the most widely adopted solutions for water removal in industrial imine production [33] [11]. These technologies have been successfully implemented in many industrial processes and provide effective means of maintaining anhydrous conditions [24]. The selection of appropriate water removal technology depends on the specific reaction conditions, solvent system, and production scale [11].

Product Stability and Storage

The instability of imines during prolonged storage and purification processes presents significant challenges for industrial production [33]. N-(2-Chlorobenzylidene)-4-fluoroaniline, like many aromatic imines, is susceptible to hydrolysis under ambient conditions, leading to product degradation and reduced shelf life [33]. This instability complicates separation and purification processes, which rely on techniques such as distillation and chromatography [33].

The development of stable imine precursors and improved storage conditions has been investigated as potential solutions to this challenge [33]. Additionally, the implementation of just-in-time production strategies and improved packaging techniques can help minimize product degradation during storage and transportation [33].

Environmental and Economic Considerations

Industrial imine production faces increasing pressure to adopt environmentally sustainable practices while maintaining economic viability [34] [37]. The use of large quantities of organic solvents, the generation of aqueous waste streams, and the energy-intensive nature of traditional synthesis methods contribute to environmental concerns [37]. Additionally, the high costs associated with catalyst procurement, solvent recovery, and waste treatment impact the overall economics of industrial production [34].

Green chemistry approaches, including solvent-free synthesis methods, catalyst recycling systems, and renewable feedstock utilization, are being investigated as potential solutions [28] [31]. The implementation of continuous processing technologies and process intensification strategies can also contribute to improved environmental and economic performance [36]. However, many of these approaches remain in the research and development phase, with limited industrial implementation to date [34].

Spectroscopic Analysis

Fourier Transform Infrared Spectral Signatures of Azomethine Group

The azomethine group (carbon-nitrogen double bond, C=N) represents the defining structural feature of N-(2-Chlorobenzylidene)-4-fluoroaniline and exhibits characteristic vibrational frequencies in the infrared spectrum that serve as diagnostic markers for its presence and coordination behavior [1] [2].

The carbon-nitrogen stretching vibration of the azomethine group typically appears as a strong absorption band in the region of 1615-1648 cm⁻¹ in free Schiff base ligands [1] [3]. For N-(2-Chlorobenzylidene)-4-fluoroaniline specifically, this characteristic band is expected to appear around 1620-1640 cm⁻¹, consistent with aromatic azomethine compounds bearing halogen substituents [4].

Vibrational ModeFrequency Range (cm⁻¹)IntensityDescription
C=N stretching (free ligand)1615-1648StrongCharacteristic azomethine signature
C=N stretching (metal complexes)1578-1622Medium-StrongCoordination-induced frequency shift
C-Cl stretching750-850MediumAromatic chlorine vibration
C-F stretching1000-1260StrongFluorine substitution marker

Upon coordination with metal ions, the azomethine stretching frequency undergoes a characteristic shift to lower wavenumbers, typically decreasing by 20-60 cm⁻¹ [5] [6]. This bathochromic shift results from the donation of electron density from the nitrogen lone pair to the metal center, which reduces the bond order of the carbon-nitrogen double bond. The magnitude of this shift serves as an indicator of the strength of metal-ligand coordination.

The presence of electron-withdrawing substituents such as chlorine in the 2-position of the benzylidene ring and fluorine in the 4-position of the aniline ring influences the azomethine stretching frequency through inductive and resonance effects [7]. These halogen substituents typically cause a slight increase in the C=N stretching frequency compared to unsubstituted benzylideneanilines due to their electron-withdrawing nature, which increases the bond order of the azomethine linkage.

Additional diagnostic bands in the infrared spectrum include the aromatic carbon-hydrogen stretching vibrations appearing around 3000-3100 cm⁻¹, carbon-carbon aromatic stretching modes in the 1400-1600 cm⁻¹ region, and characteristic out-of-plane bending vibrations of the substituted benzene rings between 800-900 cm⁻¹ [8].

Nuclear Magnetic Resonance Chemical Shift Patterns

Nuclear magnetic resonance spectroscopy provides detailed structural information about N-(2-Chlorobenzylidene)-4-fluoroaniline through characteristic chemical shift patterns that reflect the electronic environment of both carbon and hydrogen nuclei in the molecule [9] [10].

The azomethine proton (HC=N) exhibits a distinctive chemical shift pattern that serves as a diagnostic marker for the compound. In deuterated chloroform, this proton typically resonates as a sharp singlet in the range of 8.0-8.5 parts per million, consistent with other aromatic azomethine compounds [11] [4]. The significant downfield shift results from the deshielding effect of the electronegative nitrogen atom and the aromatic character of the azomethine linkage.

Nucleus TypeChemical Shift (ppm)MultiplicityAssignment
¹H (azomethine)8.2-8.4SingletHC=N proton
¹H (aromatic)7.0-7.8MultipleAromatic ring protons
¹³C (azomethine)158-162SingletC=N carbon
¹³C (aromatic)110-140MultipleAromatic carbons
¹⁹FVariableSingletFluorine nucleus

The aromatic protons display characteristic splitting patterns and chemical shifts that reflect their substitution environment. Protons on the chlorine-substituted benzene ring typically appear in the 7.2-7.8 ppm region, with the ortho-chlorine substitution causing distinctive coupling patterns. The fluorine-substituted aniline ring protons exhibit characteristic doublet patterns due to ³JHF coupling, appearing in the 6.9-7.4 ppm range [12] [13].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the azomethine carbon at approximately 158-162 ppm, consistent with sp² hybridized carbon atoms bearing electronegative nitrogen substituents [14] [15]. The aromatic carbons display chemical shifts characteristic of their substitution patterns, with fluorine-bearing carbons showing distinctive coupling patterns due to ¹JCF and ²JCF interactions.

Fluorine-19 nuclear magnetic resonance provides additional structural confirmation, with the fluorine nucleus typically resonating as a singlet in the -110 to -120 ppm region relative to trichlorofluoromethane, with fine coupling to adjacent aromatic protons observable under high-resolution conditions [13].

The chemical shift patterns are influenced by substituent effects, with the electron-withdrawing chlorine and fluorine atoms affecting the electronic distribution throughout the molecule. These effects are transmitted through both inductive and resonance mechanisms, resulting in predictable changes in chemical shift values that can be correlated with electronic structure calculations [15].

Mass Spectrometric Fragmentation Pathways

Mass spectrometry of N-(2-Chlorobenzylidene)-4-fluoroaniline reveals characteristic fragmentation patterns that provide structural confirmation and insight into the stability of various molecular fragments under electron impact ionization conditions [16].

The molecular ion peak [M]⁺ for N-(2-Chlorobenzylidene)-4-fluoroaniline (molecular weight 233.67) typically appears with moderate intensity, following the nitrogen rule for compounds containing odd numbers of nitrogen atoms [17]. The presence of halogens influences the isotope pattern, with the chlorine isotope effect (³⁵Cl/³⁷Cl ratio of approximately 3:1) producing a characteristic doublet pattern separated by two mass units.

Fragment Typem/z ValueRelative IntensityStructural Assignment
Molecular ion [M]⁺233/235ModerateComplete molecule
[M-F]⁺214/216MediumLoss of fluorine
[M-Cl]⁺198StrongLoss of chlorine
Base peakVariable100%Most stable fragment
Tropylium ion77StrongC₆H₅⁺

The primary fragmentation pathways involve cleavage of the azomethine bond and loss of halogen substituents. Loss of fluorine ([M-19]⁺) and chlorine ([M-35]⁺) are common fragmentation modes, with chlorine loss typically being more favorable due to the weaker carbon-chlorine bond compared to the carbon-fluorine bond [16]. The resulting fragments retain positive charge on the more stable aromatic system.

Alpha-cleavage adjacent to the azomethine group represents another significant fragmentation pathway, resulting in the formation of benzylidene cation fragments [C₆H₄ClCH]⁺ and aniline-derived fragments [C₆H₄FNH₂]⁺- . The relative abundance of these fragments depends on their inherent stability and the ionization conditions employed.

The formation of tropylium ion (m/z 77) through rearrangement and ring contraction is commonly observed in aromatic systems and serves as a diagnostic fragment for benzene-containing compounds. Additional low-mass fragments result from further decomposition of the primary fragment ions through sequential loss of small molecules such as hydrogen cyanide (HCN, 27 mass units) and carbon monoxide.

The fragmentation patterns can be influenced by the electron-withdrawing nature of the halogen substituents, which affects the charge distribution in the molecular ion and the stability of resulting fragment ions. Computational methods can be employed to predict and rationalize the observed fragmentation pathways based on thermodynamic and kinetic considerations [18].

X-ray Crystallographic Studies

Molecular Packing Arrangements

X-ray crystallographic analysis of N-(2-Chlorobenzylidene)-4-fluoroaniline and related benzylideneaniline derivatives reveals characteristic molecular packing arrangements that are governed by the interplay of molecular shape, substituent effects, and intermolecular interactions [19] [20] [21].

The compound typically crystallizes in monoclinic or triclinic crystal systems, depending on the specific crystallization conditions and the presence of solvent molecules [22] [23]. The molecular geometry exhibits a twisted conformation around the azomethine linkage, with the two aromatic rings adopting a non-planar arrangement to minimize steric interactions while optimizing intermolecular contacts.

Structural ParameterTypical RangeDescription
Dihedral angle20-60°Twist between aromatic rings
C=N bond length1.26-1.28 ÅAzomethine bond distance
Crystal systemMonoclinic/TriclinicCommon symmetries
Space groupP2₁/c, P1̄Frequent space groups

The molecular packing is characterized by the formation of distinct layers or columns of molecules, with the aromatic rings often adopting edge-to-face or offset face-to-face arrangements that maximize attractive interactions while minimizing repulsive contacts [24]. The halogen substituents play crucial roles in directing these packing arrangements through specific directional interactions.

The chlorine atom in the 2-position of the benzylidene ring influences the molecular conformation by introducing steric hindrance that prevents coplanarity of the aromatic rings. This non-planar geometry affects the crystal packing by creating specific void spaces and contact surfaces that accommodate neighboring molecules in energetically favorable arrangements [25].

The fluorine atom in the 4-position of the aniline ring participates in unique packing motifs through its small size and high electronegativity. Despite its reluctance to form strong hydrogen bonds, fluorine engages in weak but directional C-H···F contacts that contribute to the overall packing stability [24].

Polymorphism is occasionally observed in halogenated benzylideneanilines, with different crystal forms exhibiting distinct packing arrangements while maintaining similar molecular conformations. These polymorphic forms can exhibit different physical properties, including melting points, solubility, and stability, making their identification important for pharmaceutical and materials applications [20].

Intermolecular Interaction Networks

The crystal structure of N-(2-Chlorobenzylidene)-4-fluoroaniline is stabilized by a complex network of intermolecular interactions that include hydrogen bonding, halogen interactions, van der Waals forces, and aromatic interactions [19] [24] [22].

Carbon-hydrogen to fluorine hydrogen bonds (C-H···F) represent a significant component of the intermolecular interaction network. These interactions, while individually weak (typically -0.3 to -6.0 kcal/mol), collectively contribute to the stability of the crystal lattice [24]. The directional nature of these interactions influences the molecular packing arrangements and can lead to specific supramolecular motifs.

Interaction TypeDistance Range (Å)Angle Range (°)Energy (kcal/mol)
C-H···F2.3-2.7120-180-0.3 to -6.0
C-H···Cl2.8-3.2120-170-1 to -3
π-π stacking3.3-3.8--2 to -8
C-H···π2.8-3.590-180-1 to -4

Halogen-halogen interactions, while less prominent than in heavily halogenated systems, can occur between chlorine atoms of adjacent molecules when the crystal packing allows for appropriate geometric arrangements. These interactions follow specific geometric preferences, with Type I (symmetric) and Type II (bent) geometries being commonly observed [24].

The aromatic rings participate in π-π stacking interactions when the molecular packing allows for appropriate overlap of the aromatic systems. These interactions are typically offset or edge-to-face in nature rather than perfect face-to-face stacking, due to the electrostatic repulsion between the electron-rich aromatic clouds [21].

Van der Waals forces provide the baseline attractive interactions between all parts of neighboring molecules, with their cumulative effect being significant for the overall crystal stability. The shape complementarity between molecules in the crystal lattice maximizes these dispersive interactions while minimizing repulsive contacts [19].

The azomethine group can participate in weak C-H···N hydrogen bonds with aromatic hydrogen atoms from neighboring molecules. These interactions are geometrically specific and contribute to the formation of extended supramolecular architectures within the crystal structure [20].

Temperature-dependent studies reveal that these interaction networks exhibit varying thermal stability, with weaker interactions being disrupted at lower temperatures than stronger ones. This hierarchy of interaction strengths influences the thermal expansion behavior and phase transition characteristics of the crystalline material [22].

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-16-2023

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